
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one is a complex organic compound characterized by its long carbon chain and multiple double bonds. This compound is notable for its unique structure, which includes eight methyl groups and eight double bonds, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one typically involves multiple steps, including the formation of the carbon backbone and the introduction of methyl groups and double bonds. Common synthetic routes may involve:
Step 1: Formation of the carbon backbone through a series of aldol condensations or Wittig reactions.
Step 2: Introduction of double bonds via dehydrohalogenation or elimination reactions.
Step 3: Addition of methyl groups through alkylation reactions using reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product.
化学反応の分析
Types of Reactions
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism by which 6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. Its ketone functional group also differentiates it from similar compounds, influencing its reactivity and interactions with other molecules.
特性
IUPAC Name |
6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUKUBKVRRNJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
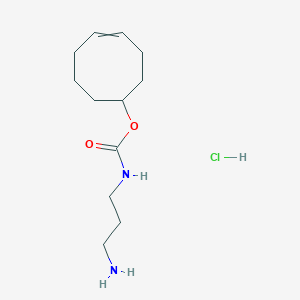
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
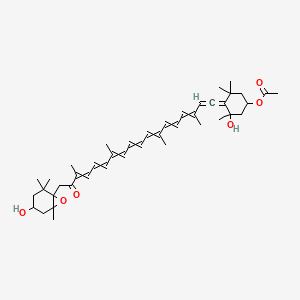
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
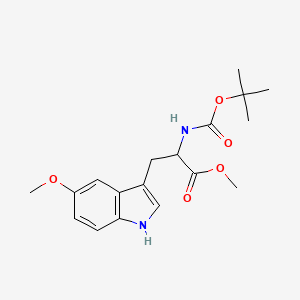
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13386887.png)


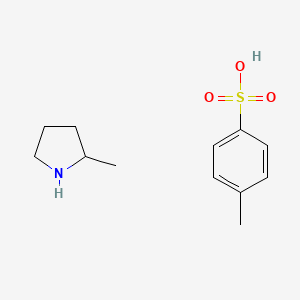
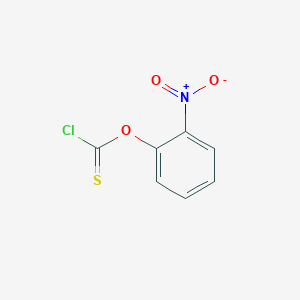
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
